4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-b]pyridin-6-one family, known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions. One common method involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-amine with azlactones, followed by heating and subsequent addition of reagents like DMSO and t-BuOK . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves binding to the colchicine site on tubulin, inhibiting microtubule polymerization. This results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells . Molecular docking and dynamics studies have provided insights into the binding interactions with tubulin .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol derivatives: Known for their antioxidant and anti-inflammatory properties.
Uniqueness
4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one stands out due to its potent anticancer activity and specific mechanism of action targeting tubulin . This makes it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C19H17N3O2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-3-phenyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C19H17N3O2/c1-24-14-9-7-12(8-10-14)15-11-16(23)20-19-17(15)18(21-22-19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H2,20,21,22,23) |
InChI Key |
CTZLVURGWCDDDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC3=NNC(=C23)C4=CC=CC=C4 |
Origin of Product |
United States |
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